molecular formula C10H6F3N3O2 B11797782 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B11797782
M. Wt: 257.17 g/mol
InChI Key: IPWUYJGTOCXRKY-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acid derivatives. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

1-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-14-7(8(17)18)15-16(9)6-4-2-1-3-5-6/h1-5H,(H,17,18)

InChI Key

IPWUYJGTOCXRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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